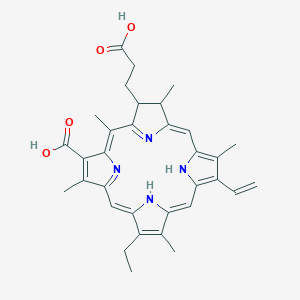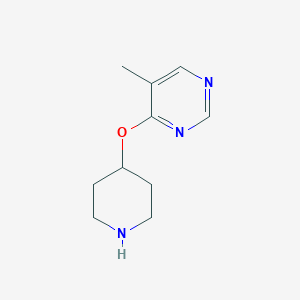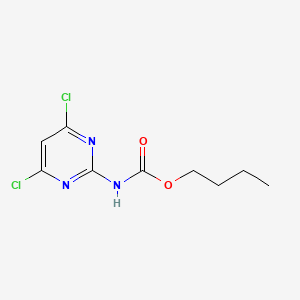![molecular formula C18H15N3S B13877415 N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzyl group, a pyrrolo[2,3-d][1,3]thiazole ring, and an aniline moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
化学反応の分析
Types of Reactions
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of thiazole and pyrrolo[2,3-d][1,3]thiazole, which have been shown to possess significant biological activities .
科学的研究の応用
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes and receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and poly (ADP-ribose) polymerase-1 .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as benzothiazole and pyrazolo[3,4-d]thiazoles . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline apart is its unique combination of a benzyl group, a pyrrolo[2,3-d][1,3]thiazole ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H15N3S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline |
InChI |
InChI=1S/C18H15N3S/c1-2-5-13(6-3-1)11-19-15-8-4-7-14(9-15)16-10-17-18(21-16)20-12-22-17/h1-10,12,19,21H,11H2 |
InChIキー |
REMVHHSKDMOWKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=CC4=C(N3)N=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
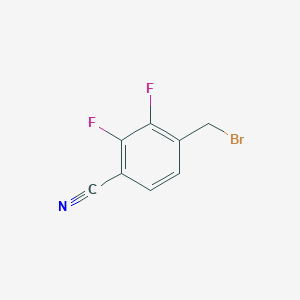
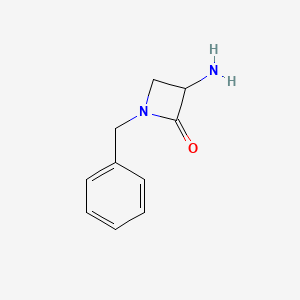
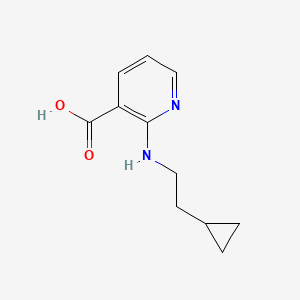
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)

![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
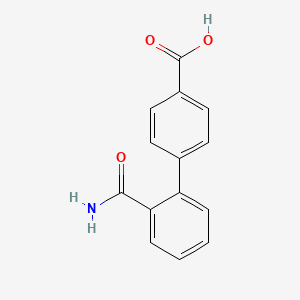
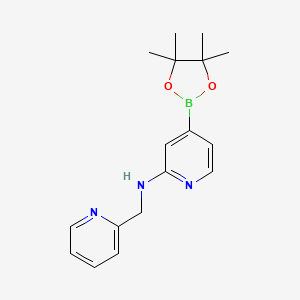
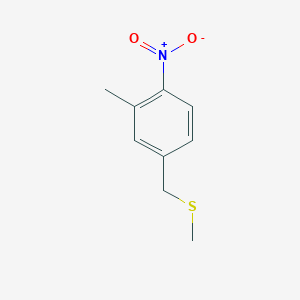
![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
